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molecular formula C6H6N2O2 B124571 2-Methyl-3-nitropyridine CAS No. 18699-87-1

2-Methyl-3-nitropyridine

Cat. No. B124571
M. Wt: 138.12 g/mol
InChI Key: CCFGTKQIRWHYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05869676

Procedure details

Into a flask containing diethyl malonate (20 g, 0.125 mol) was added sodium (2.0 g, 0.087 mol). The reaction mixture was stirred for 1 h at room temperature and then allowed to warm to 120° C. (oil bath temperature) for 50 min. To this yellow suspension of the solid mass was added toluene (120 mL) followed by addition of a solution of 2-chloro-3-nitropyridine 1 (12.8 g, 0.08 mol) in 40 mL of toluene. The reaction mixture was refluxed for 8 h, and then stirred overnight at room temperature. The solvent was removed under reduced pressure and the residue was dissolved in 30% H2SO4 (60 mL). This reaction mixture was heated to 125° C. (oil bath) for 7 h, cooled and poured into ice (200 g). The reaction mixture was neutralized with saturated NaHCO3 solution, filtered through Celite, extracted several times with ether. The combined extracts were dried over anhydrous Na2SO4. The solvent was evaporated and the residue was distilled under reduced pressure to provide 6.65 g (60%) of the desired product 3.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[C:1](OCC)(=O)CC(OCC)=O.[Na].Cl[C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[CH:16][N:15]=1>C1(C)C=CC=CC=1>[CH3:1][C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[CH:16][N:15]=1 |^1:11|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
12.8 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 120° C. (oil bath temperature) for 50 min
Duration
50 min
ADDITION
Type
ADDITION
Details
To this yellow suspension of the solid mass
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 8 h
Duration
8 h
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 30% H2SO4 (60 mL)
TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture was heated to 125° C. (oil bath) for 7 h
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured into ice (200 g)
FILTRATION
Type
FILTRATION
Details
filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NC=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.65 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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